1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Descripción
This compound is a urea derivative featuring a benzo[d][1,3]dioxol-5-yl group and a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5S/c18-13-4-2-11(8-14(13)21-6-1-7-27(21,23)24)19-17(22)20-12-3-5-15-16(9-12)26-10-25-15/h2-5,8-9H,1,6-7,10H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKADBNGHGZQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Linkages
- Compound A: 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea (from ) Key Differences:
- Replaces the benzo[d][1,3]dioxol group with a benzothiazole core.
- Substitutes the isothiazolidin-1,1-dioxide with morpholine rings.
Retains the urea linkage but adds an ethyl group to one urea nitrogen.
- Compound B: 1-(benzo[d][1,3]dioxol-5-yl)-3-(phenylthio)imidazo[1,5-a]quinoline (from ) Key Differences:
- Replaces the urea linkage with a thioimidazole bridge.
- Lacks the chloro and isothiazolidin-dioxide substituents.
- Implications : The thioether group may confer redox activity but reduce hydrogen-bonding capacity compared to urea.
Analogues with Benzo[d][1,3]dioxol Moieties
- Compound C : 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (from )
- Key Differences :
- Substitutes urea with a cyclopropanecarboxamide linkage.
- Introduces difluorination on the benzo[d][1,3]dioxol group.
- Implications : The difluoro substitution likely enhances electronegativity and metabolic resistance, while the carboxamide may alter target specificity compared to urea.
Research Findings and Implications
- The isothiazolidin-1,1-dioxide group, akin to sulfonamides, may improve pharmacokinetic profiles by resisting oxidative metabolism .
- Synthetic Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
